molecular formula C10H14ClNO2 B3184224 1,2,3,4-Tetrahydro-6-hydroxy-7-methoxy-isoquinoline-hydrochloride CAS No. 1078-27-9

1,2,3,4-Tetrahydro-6-hydroxy-7-methoxy-isoquinoline-hydrochloride

Cat. No.: B3184224
CAS No.: 1078-27-9
M. Wt: 215.67 g/mol
InChI Key: NGSIKEMUWGSYPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydro-6-hydroxy-7-methoxy-isoquinoline-hydrochloride is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and are found in many natural products and synthetic pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-6-hydroxy-7-methoxy-isoquinoline-hydrochloride can be synthesized through several methods. One common approach involves the hydrogenation of isoquinoline derivatives. The Pomeranz–Fritsch reaction is an efficient method for the preparation of isoquinoline derivatives . Another method involves the N-alkylation of benzyl amines with halo acetophenones .

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the extraction of isoquinoline from coal tar, followed by fractional crystallization of the acid sulfate . This method exploits the basicity of isoquinoline compared to quinoline, allowing for selective extraction and purification.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydro-6-hydroxy-7-methoxy-isoquinoline-hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide and selenium dioxide.

    Reduction: Hydrogenation using catalysts like palladium or platinum.

    Substitution: Halo acetophenones and benzyl amines.

Major Products Formed:

    Oxidation: Nitrones.

    Reduction: Decahydroisoquinoline.

    Substitution: N-alkylated isoquinoline derivatives.

Comparison with Similar Compounds

Uniqueness: 1,2,3,4-Tetrahydro-6-hydroxy-7-methoxy-isoquinoline-hydrochloride is unique due to its specific hydroxyl and methoxy substitutions, which confer distinct chemical and biological properties. These substitutions enhance its solubility and reactivity, making it a valuable compound for various applications in medicinal chemistry and pharmacology .

Properties

CAS No.

1078-27-9

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-13-10-5-8-6-11-3-2-7(8)4-9(10)12;/h4-5,11-12H,2-3,6H2,1H3;1H

InChI Key

NGSIKEMUWGSYPG-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CCNCC2=C1)O.Cl

Canonical SMILES

COC1=C(C=C2CCNCC2=C1)O.Cl

Key on ui other cas no.

1078-27-9

Origin of Product

United States

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